

An In-depth Technical Guide to 4-(Isopropylamino)butanol (CAS 42042-71-7)

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Compound of Interest

Compound Name: 4-(Isopropylamino)butanol

Cat. No.: B1590333

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropylamino)butanol, with the CAS registry number 42042-71-7, is a pivotal chemical intermediate in the pharmaceutical industry. This bifunctional molecule, containing both a secondary amine and a primary alcohol, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural attributes make it particularly valuable in the development of cardiovascular and pulmonary hypertension therapies. This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(isopropylamino)butanol**, detailed synthetic routes with a comparative analysis, robust analytical methodologies for quality control, and an exploration of its significant applications in drug development, including its role as a key precursor to Selexipag and various β -blockers. Furthermore, this document addresses potential synthetic impurities and outlines essential safety and handling protocols, offering a holistic resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

4-(Isopropylamino)butanol is a colorless to pale yellow liquid at room temperature, characterized by a faint amine-like odor.^[1] Its bifunctional nature, possessing both a hydrophilic alcohol group and a secondary amine, grants it moderate solubility in water and miscibility with common organic solvents such as ethanol and acetone.^{[1][2]}

Property	Value	Reference(s)
CAS Number	42042-71-7	[2]
Molecular Formula	C ₇ H ₁₇ NO	[2]
Molecular Weight	131.22 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	85 °C at 1 mmHg	[3]
Density	0.889 g/cm ³	[3]
Refractive Index	1.4480-1.4520	[3]
pKa	15.13 ± 0.10 (Predicted)	[3]
Storage Temperature	2–8 °C under inert gas	[3]
SMILES	CC(C)NCCCCO	[4]
InChIKey	IPLWOCGPIGUXOR- UHFFFAOYSA-N	[4]

Synthesis of 4-(Isopropylamino)butanol: A Comparative Analysis

The synthesis of **4-(isopropylamino)butanol** is crucial for its application in the pharmaceutical industry. Several synthetic routes have been developed, each with its own set of advantages and disadvantages concerning yield, purity, cost, and scalability. Below is a comparative analysis of the most common synthetic strategies.

Reductive Amination of 4-Amino-1-butanol

This is one of the most direct and widely cited methods for the synthesis of **4-(isopropylamino)butanol**.[\[2\]](#) It involves the reaction of 4-amino-1-butanol with acetone to form an imine intermediate, which is then reduced *in situ* to the desired secondary amine.

Caption: Reductive amination pathway for **4-(isopropylamino)butanol** synthesis.

Protocol: A common procedure involves dissolving 4-amino-1-butanol in a mixture of acetone and a suitable solvent like ethanol.[\[2\]](#) A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the mixture.[\[2\]](#) The reaction is then carried out under hydrogen pressure (e.g., 10 atmospheres) for several hours.[\[2\]](#) Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product, often in high purity and quantitative yield.[\[2\]](#)

Advantages:

- High yield and purity.[\[2\]](#)
- Direct, one-pot reaction.
- Readily available and relatively inexpensive starting materials.

Disadvantages:

- Requires specialized high-pressure hydrogenation equipment.
- The use of hydrogen gas poses safety risks on a large scale.
- Palladium catalysts can be expensive.

Nucleophilic Substitution of a Butyl Derivative

This method involves the reaction of isopropylamine with a 4-substituted butanol derivative, where the substituent is a good leaving group such as a halide (e.g., bromine) or a sulfonate ester. A patent describes a multi-step process starting from tetrahydrofuran.[\[5\]](#)

Caption: Nucleophilic substitution pathway for **4-(isopropylamino)butanol** synthesis.

Protocol:

- Preparation of 4-bromo-1-acetoxy butane: Tetrahydrofuran is reacted with an acetic acid solution of hydrogen bromide to yield 4-bromo-1-acetoxy butane.[\[5\]](#)
- Amination: The resulting bromo-acetate is then reacted with isopropylamine, often in the presence of a base like triethylamine or sodium bicarbonate, to form 4-isopropylamino-1-

acetoxy butane via an S_N2 reaction.[\[5\]](#)

- Hydrolysis: The acetate protecting group is removed by hydrolysis, typically using a base such as sodium hydroxide in an alcoholic solvent, to afford the final product.[\[5\]](#) The product is then purified by distillation under vacuum.[\[5\]](#)

Advantages:

- Avoids the use of high-pressure hydrogenation.
- Utilizes readily available and inexpensive starting materials.
- The process is amenable to large-scale industrial production.[\[6\]](#)

Disadvantages:

- Multi-step synthesis may lead to lower overall yields.
- Potential for side reactions, such as elimination, which can reduce yield and purity.[\[7\]](#)
- The use of bromine compounds requires careful handling.

Reduction of an Amide Precursor

An alternative route involves the reduction of an amide, such as N-isopropyl-4-hydroxybutyramide.

Protocol: This method involves the initial formation of N-isopropyl-4-hydroxybutyramide from the reaction of γ -butyrolactone with isopropylamine. The resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield **4-(isopropylamino)butanol**.

Advantages:

- Can be a high-yielding process.

Disadvantages:

- Lithium aluminum hydride is expensive, highly reactive, and dangerous to handle on a large scale, especially in the presence of protic solvents.[6]
- The workup procedure to quench the LiAlH₄ can be hazardous and generates significant waste.[6]
- This method is generally not favored for industrial-scale production due to safety and cost concerns.[6]

Analytical Methods for Quality Control

Ensuring the purity and identity of **4-(isopropylamino)butanol** is paramount, especially when it is intended for use as a pharmaceutical intermediate.[8] A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Chromatographic Techniques

Gas Chromatography (GC): GC is a primary method for assessing the purity of **4-(isopropylamino)butanol** and quantifying any volatile impurities.

- Typical Protocol: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is often used. The analysis is performed with a temperature gradient to ensure the separation of components with different boiling points. A Flame Ionization Detector (FID) is suitable for quantification, while Mass Spectrometry (MS) can be used for identification of unknown impurities.[6][9] Patents have reported achieving purities of ≥99.5% as determined by GC.[5][6]

High-Performance Liquid Chromatography (HPLC): HPLC is used to analyze non-volatile impurities and can be adapted for purity assays.

- Typical Protocol: A reversed-phase method using a C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol.[10] Detection is usually carried out using a UV detector.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and confirmation of the identity of **4-(isopropylamino)butanol**.

- ^1H NMR (400 MHz, CDCl_3): δ (ppm): 3.51 (t, $J=5.2$ Hz, 2H, $-\text{CH}_2\text{OH}$), 2.76 (m, 1H, $-\text{CH}(\text{CH}_3)_2$), 2.58 (t, $J=5.6$ Hz, 2H, $-\text{NHCH}_2-$), 1.62 (m, 2H, $-\text{CH}_2\text{CH}_2\text{OH}$), 1.55 (m, 2H, $-\text{NHCH}_2\text{CH}_2-$), 1.02 (d, $J=6.4$ Hz, 6H, $-\text{CH}(\text{CH}_3)_2$).^[5]
- ^{13}C NMR: Spectral data for **4-(isopropylamino)butanol** is available in public databases such as PubChem, which can be used for identity confirmation.^[11]

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are unique to the compound, thus confirming its identity and helping to identify impurities.^[12]

- Expected $[\text{M}+\text{H}]^+$: 132.13829^[13]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

- Characteristic Peaks: A broad peak in the region of 3300-3500 cm^{-1} corresponding to the O-H stretch of the alcohol, and a peak around 3200-3400 cm^{-1} for the N-H stretch of the secondary amine. C-H stretching peaks will be observed around 2850-2960 cm^{-1} .

Applications in Drug Development

The primary and most significant application of **4-(isopropylamino)butanol** is as a key intermediate in the synthesis of complex pharmaceutical molecules.^[1]

Synthesis of Selexipag

4-(Isopropylamino)butanol is a crucial starting material for the synthesis of Selexipag, an oral prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).^[14]

Caption: Role of **4-(isopropylamino)butanol** in the synthesis of Selexipag.

In the synthesis of Selexipag, the secondary amine of **4-(isopropylamino)butanol** is reacted with a di-substituted pyrazine derivative (e.g., 2-chloro-5,6-diphenylpyrazine) in a nucleophilic

aromatic substitution reaction.^[15] The hydroxyl group of the resulting intermediate is then further elaborated through several steps to complete the synthesis of the Selexipag molecule.^[15] The high purity of **4-(isopropylamino)butanol** is critical for the success of this multi-step synthesis, as impurities can lead to the formation of difficult-to-remove related substances in the final API.^[6]

Precursor to β -Blockers

The structural motif of an amino alcohol is central to the class of drugs known as β -blockers (beta-adrenergic receptor antagonists), which are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.^[16] While not a direct precursor to all β -blockers, the aryloxypropanolamine structure of many of these drugs highlights the importance of amino alcohols like **4-(isopropylamino)butanol** as key synthetic building blocks. The synthesis of many β -blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine, such as isopropylamine.^[17] The structural features of **4-(isopropylamino)butanol** make it a valuable synthon for the development of novel β -blockers and other related pharmacological agents.

Potential Impurities and Quality Considerations

For its use as a pharmaceutical intermediate, a thorough understanding and control of potential impurities in **4-(isopropylamino)butanol** is essential.^[18] Impurities can arise from starting materials, side reactions, or degradation.

- **Unreacted Starting Materials:** Residual 4-amino-1-butanol, acetone, or 4-bromo-1-acetoxyl butane may be present if the reaction does not go to completion.
- **Over-alkylation Products:** In the reductive amination pathway, there is a potential for the formation of tertiary amines if the newly formed secondary amine reacts further.
- **Byproducts from Nucleophilic Substitution:** In the synthesis from 4-bromo-1-butanol, elimination reactions can lead to the formation of unsaturated byproducts.^[7] Additionally, the intramolecular reaction of 4-bromo-1-butanol can form tetrahydrofuran.^[19]
- **Catalyst Residues:** If a heterogeneous catalyst like Pd/C is used, trace amounts of the metal may remain in the product if filtration is not efficient.

Rigorous quality control using the analytical methods described in Section 3 is necessary to ensure that the levels of these and other potential impurities are below the acceptable limits for pharmaceutical manufacturing.[20]

Safety and Handling

4-(Isopropylamino)butanol is classified as a flammable liquid and vapor.[11] It is also known to cause skin and serious eye irritation.[11]

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]
- Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[21] It should be handled in a well-ventilated area or a fume hood.[1] Keep away from heat, sparks, and open flames.[21]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]
- Toxicology: Detailed toxicological data for **4-(isopropylamino)butanol** is limited.[1] However, as with other aliphatic amines and alcohols, it may cause respiratory irritation upon inhalation.[1] General toxicological studies on aliphatic alcohols suggest that toxicity can be related to their membrane-disrupting properties.[22]

Conclusion

4-(Isopropylamino)butanol is a fundamentally important building block in modern pharmaceutical synthesis. Its value is underscored by its critical role in the production of life-saving medications such as Selexipag and its relevance to the synthesis of β -blockers. A thorough understanding of its chemical properties, synthetic pathways, and analytical controls is essential for drug development professionals. The choice of synthetic route requires a careful evaluation of factors such as scale, cost, safety, and desired purity. As the demand for novel and efficient pharmaceuticals continues to grow, the importance of high-quality intermediates like **4-(isopropylamino)butanol** will undoubtedly increase, making the information contained in this guide invaluable to the scientific community.

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